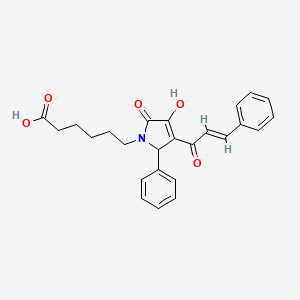![molecular formula C22H18ClN3O B3907761 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3907761.png)
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide
Overview
Description
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide involves the inhibition of various enzymes, particularly tubulin polymerization. Tubulin is a protein that forms the structural component of microtubules, which are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. The inhibition of tubulin polymerization by 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide leads to the disruption of microtubule formation and function, which ultimately results in the inhibition of cell division and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide are mainly related to its inhibitory activity against various enzymes, particularly tubulin polymerization. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against various viruses, including herpes simplex virus and human cytomegalovirus.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in laboratory experiments include its potent inhibitory activity against various enzymes, its broad-spectrum cytotoxic and antiviral activity, and its relatively low toxicity. However, its limitations include its limited solubility in aqueous solutions, its potential for non-specific binding to cellular components, and its potential for off-target effects.
Future Directions
For the research and development of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide include the identification of its specific targets and the elucidation of its mechanism of action. Further studies are also needed to optimize its synthesis method and to improve its solubility and bioavailability. Additionally, the potential applications of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in the treatment of various diseases, including cancer and viral infections, should be explored further.
Scientific Research Applications
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including tubulin polymerization, tyrosine kinase, and topoisomerase II. These enzymes are involved in various cellular processes, including cell division, signal transduction, and DNA replication, and are considered important targets for the development of anticancer and antiviral drugs.
properties
IUPAC Name |
4-chloro-N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-2-3-7-17(15)14-26-20-9-5-4-8-19(20)24-22(26)25-21(27)16-10-12-18(23)13-11-16/h2-13H,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBNJVSPLWDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-[4-(dimethylamino)phenyl]-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907687.png)
![6-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907700.png)
![6-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907702.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907706.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907708.png)
![isopropyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B3907711.png)

![(2S)-6-amino-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B3907730.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907738.png)


![6-[3-hydroxy-4-(4-nitrobenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907777.png)
![2-chloro-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3907787.png)